[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Overview
Description
[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting pyridine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling the tetrazole and piperazine derivatives using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. The piperazine and pyridine rings can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
[3,4-dimethylphenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone: Lacks the tetrazole ring, which may reduce its biological activity.
[2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone: Lacks the methyl groups on the phenyl ring, which may affect its binding affinity and specificity.
Uniqueness: The presence of the tetrazole ring, along with the specific substitution pattern on the phenyl ring, gives [3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone unique properties that can enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-7-16(18(15(14)2)26-13-21-22-23-26)19(27)25-11-9-24(10-12-25)17-5-3-4-8-20-17/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOGLGSEKVKGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)N4C=NN=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.